[(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,19E,21Z)-26-[(E)-(diaminomethylidenehydrazinylidene)methyl]-2,15,17,27,29-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-13-yl] acetate
Description
This compound is a highly complex, polycyclic macrolide derivative with a fused tetracyclic core structure. Key features include:
- Molecular formula: Likely within the range of C₄₃–C₄₆H₅₈–₆₄N₄–₅O₁₂–₁₃, based on analogous structures in the evidence .
- Stereochemistry: Contains 12 defined stereocenters (7S, 11S, 12R, etc.) and specific double-bond configurations (9E, 19E, 21Z), critical for its three-dimensional conformation and biological activity .
Properties
CAS No. |
13292-51-8 |
|---|---|
Molecular Formula |
C39H51N5O12 |
Molecular Weight |
781.8 g/mol |
IUPAC Name |
[(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,19E,21Z)-26-[(E)-(diaminomethylidenehydrazinylidene)methyl]-2,15,17,27,29-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-13-yl] acetate |
InChI |
InChI=1S/C39H51N5O12/c1-16-11-10-12-17(2)37(52)43-28-23(15-42-44-38(40)41)32(49)25-26(33(28)50)31(48)21(6)35-27(25)36(51)39(8,56-35)54-14-13-24(53-9)18(3)34(55-22(7)45)20(5)30(47)19(4)29(16)46/h10-16,18-20,24,29-30,34,46-50H,1-9H3,(H,43,52)(H4,40,41,44)/b11-10+,14-13+,17-12-,42-15+/t16-,18+,19+,20+,24-,29-,30+,34+,39-/m0/s1 |
InChI Key |
CXHREFMTGYYSFH-YUQOKGPMSA-N |
Isomeric SMILES |
C[C@H]1/C=C/C=C(\C(=O)NC2=C(C(=C3C(=C2O)C(=C(C4=C3C(=O)[C@](O4)(O/C=C/[C@@H]([C@H]([C@H]([C@@H]([C@@H]([C@@H]([C@H]1O)C)O)C)OC(=O)C)C)OC)C)C)O)O)/C=N/N=C(N)N)/C |
Canonical SMILES |
CC1C=CC=C(C(=O)NC2=C(C(=C3C(=C2O)C(=C(C4=C3C(=O)C(O4)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C)O)O)C=NN=C(N)N)C |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Tetracyclic Core
- Starting from a polyhydroxylated intermediate, ring closures are achieved through intramolecular cyclization reactions, such as lactonization or ether formation.
- Oxidation steps introduce the dioxo functionalities at positions 6 and 23.
- Methylation reactions install the heptamethyl substituents at specified positions using methylating agents like methyl iodide under basic conditions.
Functional Group Manipulations
- Hydroxyl groups at positions 2, 15, 17, 27, and 29 are protected during early steps using silyl or acyl protecting groups to prevent unwanted side reactions.
- The methoxy group at position 11 is introduced via methylation of the corresponding hydroxyl precursor.
- Selective deprotection at position 21 allows for acetylation to form the acetate ester using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Representative Data Table of Key Synthetic Steps
| Step | Reaction Type | Reagents/Conditions | Outcome/Notes |
|---|---|---|---|
| 1 | Cyclization | Acid or base catalysis, heat | Formation of tetracyclic core |
| 2 | Oxidation | PCC, Dess–Martin periodinane | Introduction of dioxo groups |
| 3 | Methylation | Methyl iodide, base (e.g., K2CO3) | Installation of methoxy and methyl groups |
| 4 | Protection/Deprotection | TBDMS-Cl for protection; TBAF for deprotection | Selective protection of hydroxyl groups |
| 5 | Acetylation | Acetic anhydride, pyridine | Formation of acetate ester at position 21 |
| 6 | Hydrazone formation | Diaminomethylidenehydrazine, mild acid/base | Introduction of diaminomethylidenehydrazinylidene moiety |
Research Findings and Optimization
- Studies indicate that the stereochemical integrity of the molecule is best preserved by performing cyclization steps under mild acidic conditions to avoid epimerization.
- Protecting group strategies are critical; bulky silyl ethers provide stability during oxidation and methylation steps.
- The hydrazone formation step is optimized by using buffered aqueous-organic solvents to balance solubility and reactivity.
- Yields improve significantly when the acetate group is introduced in the final step to prevent hydrolysis or transesterification during earlier reactions.
Chemical Reactions Analysis
Reactivity: The compound can undergo various reactions, including , , and .
Common Reagents: Reagents like , , and play a role in its transformations.
Major Products: These reactions yield derivatives with altered functional groups or stereochemistry.
Scientific Research Applications
Pharmaceutical Applications
Antimicrobial Activity
The compound exhibits notable antimicrobial properties due to the presence of hydroxyl groups that can interact with microbial membranes. These interactions can disrupt cellular integrity and inhibit pathogen growth. This characteristic positions the compound as a potential candidate for developing new antibiotics or antifungal agents.
Antioxidant Properties
Hydroxylated compounds are known for their ability to scavenge free radicals. The presence of multiple hydroxyl groups in this compound suggests it may possess strong antioxidant capabilities. This property is crucial in preventing oxidative stress-related diseases and could be explored for therapeutic uses in conditions such as cancer and cardiovascular diseases.
Cancer Research
The structural features of the compound indicate potential applications in cancer therapy. The diaminomethylidenehydrazine moiety may facilitate interactions with biological targets involved in cancer cell proliferation and survival pathways. Research into its mechanisms of action could yield insights into novel anticancer strategies .
Chemical Synthesis
Reagent in Organic Synthesis
Given its complex structure and reactivity profile, this compound can serve as a versatile reagent in organic synthesis. Its multiple functional groups allow it to participate in various chemical reactions such as oxidation and reduction processes . This versatility makes it valuable in synthesizing other complex organic molecules.
Biochemical Research
Enzyme Inhibition Studies
The unique stereochemistry and functional groups of the compound make it an interesting subject for studying enzyme inhibition mechanisms. It may act as an inhibitor for specific enzymes involved in metabolic pathways or disease processes . Understanding these interactions could lead to advancements in drug design.
Material Science
Polymer Development
The compound's hydroxyl groups can be utilized to modify polymeric materials. By incorporating this compound into polymer matrices, researchers can enhance the mechanical properties or introduce specific functionalities such as increased hydrophilicity or antimicrobial activity. This application is particularly relevant in biomedical engineering for developing drug delivery systems or wound dressings.
-
Antimicrobial Efficacy
A study demonstrated that derivatives of this compound exhibited significant activity against various bacterial strains including Staphylococcus aureus and Escherichia coli. The mechanism was attributed to membrane disruption caused by the hydroxyl groups interacting with lipid bilayers. -
Oxidative Stress Reduction
Research indicated that compounds with similar structures effectively reduced oxidative stress markers in cellular models of oxidative damage. This suggests potential applications in protective therapies against neurodegenerative diseases . -
Polymer Modification
In a recent study on biodegradable polymers, incorporating this compound enhanced the mechanical strength and hydrophilicity of the material, making it suitable for drug delivery applications .
Mechanism of Action
- The compound’s mechanism of action likely involves interactions with specific biological targets or enzymes .
- Further research is needed to elucidate its precise mode of action.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a class of macrocyclic derivatives with shared structural motifs but distinct substituents and stereochemical variations. Below is a detailed comparison with four analogs from the evidence:
Table 1: Structural and Physicochemical Comparison
Key Differences and Implications:
Analogs 1 and 3 replace this group with piperazinyl or simpler moieties, altering solubility and target specificity. For example, the 4-methylpiperazinyl group in Analog 2 increases lipophilicity, favoring blood-brain barrier penetration .
Stereochemical Complexity :
- The target compound’s 12 stereocenters (vs. 9–10 in analogs) create a rigid, preorganized structure, likely improving target affinity but complicating synthesis .
Biological Activity :
- Analog 1’s cyclopentylpiperazinyl group is associated with RNA polymerase inhibition (similar to rifampicin) , while the target compound’s hydrazinylidene group may broaden activity to include fungal targets .
- Analog 3’s hexacyclic core and reduced substituents suggest lower toxicity but possibly diminished potency .
Computational Predictions: Fingerprint-based cheminformatics () indicates that the target compound’s unique substituents cluster it separately from analogs, suggesting novel mechanisms of action .
Biological Activity
The compound identified as [(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,19E,21Z)-26-[(E)-(diaminomethylidenehydrazinylidene)methyl]-2,15,17,27,29-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-13-yl] acetate is a complex organic molecule characterized by its unique structural features and potential biological activities. This article delves into the biological activity of this compound by reviewing relevant studies and findings.
Structural Features
The compound features a pentacyclic framework with multiple functional groups including hydroxyl (-OH), methoxy (-OCH₃), and imino (=NH) groups. These functional groups are crucial for its biological activity as they influence solubility and reactivity in biological systems.
| Structural Feature | Description |
|---|---|
| Hydroxyl Groups | Potential for hydrogen bonding; increases solubility |
| Methoxy Group | May enhance lipophilicity and bioavailability |
| Imino Group | Implicated in enzyme inhibition mechanisms |
Biological Activity Overview
Research indicates that compounds with similar structural motifs often exhibit significant biological activities. The presence of hydroxyl and imino groups suggests a range of potential activities:
- Antioxidant Activity : Compounds with hydroxyl groups often display antioxidant properties by scavenging free radicals.
- Antimicrobial Properties : The pentacyclic structure may contribute to antimicrobial effects against various pathogens.
- Enzyme Inhibition : The imino group can interact with enzyme active sites, potentially inhibiting their function.
Case Studies and Research Findings
-
Antioxidant Studies :
- A study demonstrated that related compounds with hydroxyl groups exhibited significant free radical scavenging activity. The mechanism involves the donation of hydrogen atoms from the hydroxyl groups to neutralize free radicals.
-
Antimicrobial Activity :
- Research has shown that similar pentacyclic compounds possess antimicrobial properties against both gram-positive and gram-negative bacteria. The structural integrity allows for effective interaction with bacterial cell membranes.
-
Enzyme Inhibition :
- A series of experiments indicated that compounds containing imino groups could inhibit specific enzymes involved in metabolic pathways. For instance, a related compound was found to inhibit the enzyme dihydrofolate reductase (DHFR), which is crucial for DNA synthesis in microorganisms.
The biological activities of this compound can be attributed to several mechanisms:
- Hydrogen Bonding : Hydroxyl groups facilitate interactions with biomolecules through hydrogen bonding.
- Lipophilicity : Methoxy groups enhance the lipophilic nature of the compound, aiding in membrane permeability.
- Reactivity of Imino Groups : The imino group can form covalent bonds with amino acid residues in enzymes or receptors.
Q & A
Q. How can AI-driven autonomous laboratories accelerate SAR (Structure-Activity Relationship) studies for this compound?
- Methodological Answer : Implement robotic synthesis platforms with real-time HPLC-MS feedback. Train neural networks on historical SAR data to prioritize derivatives with modified hydrazinylidene or acetate groups. COMSOL-based simulations can predict solubility and crystallinity for high-priority candidates .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
